3-Bromophenylacetic acid

描述

Definition and Structural Features of 3-Bromophenylacetic Acid

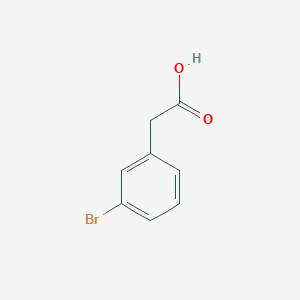

This compound is an aromatic carboxylic acid. ontosight.ai Its structure consists of a phenylacetic acid backbone with a bromine atom substituted at the meta-position (position 3) of the benzene (B151609) ring. guidechem.comontosight.ai This substitution pattern is key to its chemical reactivity. The compound is a white to off-white crystalline solid, often appearing as needles, at room temperature. guidechem.comlookchem.com It is sparingly soluble in water but shows greater solubility in organic solvents such as methanol (B129727) and DMSO. ontosight.ailookchem.com

The presence of both a carboxylic acid group and a bromine atom on the phenyl ring allows for a range of chemical modifications. guidechem.com The carboxylic acid can undergo typical reactions like esterification and amidation, while the bromine atom can participate in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. guidechem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1878-67-7 |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Appearance | White crystalline powder or needles |

| Melting Point | 98-102 °C |

| Boiling Point | ~253 °C |

| pKa | 4.12 (Predicted) |

Data sourced from multiple chemical suppliers and databases. guidechem.comlookchem.comguidechem.com

Historical Context and Significance in Organic Chemistry

While specific details on its initial synthesis are not extensively documented in readily available literature, the significance of this compound lies in its utility as a readily modifiable synthetic intermediate. Historically, halogenated phenylacetic acids became important as precursors for a wide array of more complex molecules. The synthesis of its isomer, 4-bromophenylacetic acid, was first reported via the bromination of phenylacetic acid, a common method for preparing such compounds. wikipedia.org A known synthesis route for this compound involves the Willgerodt-Kindler reaction, starting from 3'-bromoacetophenone (B146053) with reagents like morpholine (B109124) and sulfur, followed by hydrolysis. chemicalbook.com This highlights its role as a product of fundamental organic reactions and as a starting material for further synthetic endeavors. Its importance in organic chemistry is not as a standalone functional molecule but as a crucial component for building molecular complexity. guidechem.comontosight.ai

Current Research Landscape and Emerging Trends

The current research landscape for this compound is vibrant and expanding, primarily leveraging its status as a synthetic building block. guidechem.com It is widely used as an intermediate in the preparation of active pharmaceutical ingredients (APIs) and other biologically active molecules. ontosight.ailookchem.com

Detailed Research Findings:

Pharmaceutical Synthesis: this compound is a documented starting material or intermediate in the synthesis of various pharmaceuticals. guidechem.com For example, phenylacetic acid derivatives are used in the production of drugs like penicillin and diazepam. guidechem.com It is also used to prepare 3-bromophenylacetaldehyde via reduction, a useful synthetic precursor. chemicalbook.comsigmaaldrich.com

Enzyme Inhibition: The compound has been shown to inhibit penicillin biosynthetic enzymes. lookchem.comchemicalbook.compharmaffiliates.com This property is valuable in studies aimed at understanding and regulating antibiotic production. Research has also explored derivatives of bromophenylacetic acids as potent inhibitors of alkaline phosphatase (AP) isozymes, which have implications in various diseases. researchgate.net

Bioactive Compound Development: Research focuses on using this compound to create novel compounds with potential therapeutic effects. Studies have shown that its derivatives can possess anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai For instance, hydrazone derivatives synthesized from bromophenylacetic acid have shown significant inhibitory activity against certain enzymes, with some compounds exhibiting nanomolar potency. researchgate.net

Materials Science and Biocatalysis: The compound and its derivatives are utilized in creating new materials. For example, it has been used in the synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin, a bifunctional molecule with potential applications as a building block for natural products or as a fluorescent dye. mdpi.com Furthermore, esters of the acid, such as ethyl (R,S)-bromophenylacetate, are used as substrates in biocatalysis research to study the stereoselectivity of enzymes like lipases. sdu.edu.cn

Combinatorial Chemistry: In the search for new drug candidates, this compound has been incorporated into large mixture-based combinatorial libraries for direct in vivo screening to identify novel antinociceptive compounds. scispace.com

An emerging trend is the use of computational and molecular modeling studies to predict the structural, electronic, and biological activities of molecules derived from this compound. researchgate.net These in-silico methods help in designing new derivatives with enhanced properties, such as improved binding to biological targets. researchgate.net

Scope and Objectives of the Research Outline

The scope of this article is to provide a comprehensive and focused overview of this compound, concentrating exclusively on its chemical identity, historical role in synthesis, and its modern applications in scientific research. The primary objective is to deliver a scientifically accurate and authoritative resource that details the compound's significance as a foundational chemical building block. This is achieved by systematically presenting its structural features, tracing its utility in organic chemistry, and summarizing the diverse and evolving research fields where it plays a crucial role, from medicinal chemistry to materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNNBXCGXUOREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075152 | |

| Record name | 3-Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-67-7 | |

| Record name | 3-Bromophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 3-Bromophenylacetic Acid

Bromination of Phenylacetic Acid

The direct bromination of phenylacetic acid is a fundamental approach to introduce a bromine atom onto the molecule. However, this reaction can lead to a mixture of products depending on the reaction conditions. Electrophilic aromatic substitution on the phenyl ring typically yields a mixture of the 2- and 4-bromo isomers due to the ortho-para directing effect of the alkyl group. To obtain the desired 3-bromo isomer, specific synthetic strategies or separation techniques are often necessary.

Alternatively, bromination at the alpha-position of the carboxylic acid can occur under different conditions, such as the Hell-Volhard-Zelinsky reaction, to produce α-bromophenylacetic acid. orgsyn.org One documented method for α-bromination involves heating phenylacetic acid with bromine and a catalytic amount of phosphorus trichloride (B1173362) in benzene (B151609). orgsyn.orgorgsyn.org

Table 1: Reaction Conditions for α-Bromination of Phenylacetic Acid orgsyn.orgorgsyn.org

| Reactants | Reagents | Solvent | Conditions | Product |

| Phenylacetic acid | Bromine, Phosphorus trichloride | Benzene | Gentle reflux for 2-3 days | α-Bromophenylacetic acid |

This table describes the synthesis of α-bromophenylacetic acid, not this compound, as per the specific heading.

Reaction of 3-Bromobenzaldehyde with Cyanide Followed by Hydrolysis

A common and effective method for the synthesis of this compound involves a two-step process starting from 3-bromobenzaldehyde. ontosight.ai The first step is the reaction of the aldehyde with a cyanide source, typically sodium cyanide or potassium cyanide, to form the corresponding cyanohydrin, 2-(3-bromophenyl)-2-hydroxyacetonitrile. In the second step, the nitrile group of the cyanohydrin is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, this compound. This pathway is a reliable method for ensuring the bromine atom is at the desired 3-position of the phenyl ring.

While specific conditions for this exact transformation are not detailed in the provided search results, the general chemistry of cyanohydrin formation and subsequent hydrolysis is a well-established synthetic route. A related synthesis of 4-bromophenylacetic acid from 4-bromobenzyl bromide and sodium cyanide in ethanol (B145695) with subsequent hydrolysis demonstrates the feasibility of this approach. wikipedia.org

Synthesis via 1-(3-Bromophenyl)ethanone with Sulfur and Morpholine (B109124)/4-methyl-morpholine and Subsequent Hydrolysis

A specific and high-yielding synthesis of this compound can be achieved from 1-(3-bromophenyl)ethanone through a process known as the Willgerodt-Kindler reaction. chemicalbook.comwikipedia.org This reaction involves heating the ketone with sulfur and an amine, such as morpholine or 4-methyl-morpholine, to form a thioamide intermediate. organic-chemistry.org Subsequent hydrolysis of this intermediate yields the desired carboxylic acid.

In a documented procedure, 1-(3-bromophenyl)ethanone is refluxed with sulfur and morpholine for 14 hours. chemicalbook.com After cooling, a mixture of glacial acetic acid, water, and concentrated sulfuric acid is added, and the mixture is refluxed for an additional 6 hours. This process results in the formation of this compound with a reported yield of 92.3%. chemicalbook.com

Table 2: Willgerodt-Kindler Reaction for this compound Synthesis chemicalbook.com

| Starting Material | Reagents | Reaction Time (Stage 1) | Reaction Time (Stage 2) | Yield |

| 1-(3-Bromophenyl)ethanone | Sulfur, Morpholine | 14 hours (Reflux) | 6 hours (Reflux) | 92.3% |

Ruthenium-Catalyzed Umpolung Carboxylation of Hydrazones with CO₂

A modern and innovative approach for the synthesis of aryl acetic acids, including this compound, is the ruthenium-catalyzed umpolung carboxylation of hydrazones with carbon dioxide (CO₂). rsc.orgsemanticscholar.orgrsc.orgresearchgate.net This method represents a significant advancement in carboxylation reactions, utilizing CO₂ as an abundant and renewable C1 source. semanticscholar.org

The reaction proceeds by converting an aldehyde or ketone to its corresponding hydrazone, which then undergoes a ruthenium-catalyzed reaction with CO₂. rsc.orgsemanticscholar.org This protocol is noted for its mild reaction conditions, broad substrate scope, and good functional group tolerance. rsc.orgrsc.org A gram-scale synthesis of this compound using this method has been demonstrated, achieving a yield of 83%. rsc.org The reaction mechanism is proposed to involve the generation of a Ru-nitrenoid followed by a concerted [4+2] cycloaddition with CO₂. semanticscholar.orgrsc.org

Table 3: Ruthenium-Catalyzed Carboxylation for this compound rsc.orgguidechem.com

| Catalyst System | Reagents | Temperature | Time | Yield |

| [Ru(p-cymene)Cl₂]₂, dppf, Cs₂CO₃, CsF | Hydrazone of 3-bromobenzaldehyde, CO₂ | 80 °C | 24 hours | 83% |

Preparation from 3-Bromoaniline (B18343) via Diazotization and Hydrolysis

An alternative synthetic route starting from 3-bromoaniline has been developed, which involves a multi-step process suitable for large-scale production. google.com The first step is a diazotization reaction where 3-bromoaniline is treated with a nitrite (B80452) source in an acidic medium to form a diazonium salt. This is followed by a reaction with vinylidene chloride in the presence of a copper catalyst to yield 1-(2,2,2-trichloroethyl)-3-bromobenzene. The final step involves the hydrolysis of this intermediate to produce this compound. google.com

A specific patent describes heating 3-bromoaniline in a 20% hydrochloric acid solution, followed by cooling and the addition of tetrabutylammonium (B224687) bromide and cuprous bromide. google.com Vinylidene chloride is then added, followed by a slow addition of an aqueous sodium nitrite solution. The resulting intermediate is then hydrolyzed to give the final product. google.com

Synthesis of Methyl α-Bromophenylacetic Acid

The synthesis of methyl α-bromophenylacetic acid involves the introduction of a bromine atom at the α-carbon of the phenylacetic acid backbone, followed by esterification. oup.com A common method for the α-bromination is the reaction of phenylacetic acid with bromine in the presence of a catalyst like phosphorus trichloride. orgsyn.org

The resulting α-bromophenylacetic acid can then be esterified to its methyl ester. A documented procedure for this esterification involves refluxing α-bromo(2-chloro)phenylacetic acid with methanol (B129727) and concentrated sulfuric acid for 4 hours. google.com A similar procedure can be applied to α-bromophenylacetic acid. Another method for the direct synthesis of methyl α-bromophenylacetate involves refluxing methyl phenylacetate (B1230308) with N-bromosuccinimide and a catalytic amount of benzoyl peroxide in carbon tetrachloride. prepchem.com

Table 4: Synthesis of Methyl α-Bromophenylacetate prepchem.com

| Starting Material | Reagents | Solvent | Conditions |

| Methyl phenylacetate | N-Bromosuccinimide, Benzoyl peroxide | Carbon tetrachloride | Reflux for 12 hours |

This section describes the synthesis of a related but distinct compound as specified in the outline.

Reaction Mechanisms and Kinetics in Synthesis

The synthesis and derivatization of this compound involve several well-established reaction mechanisms.

The bromination of phenylacetic acid to produce this compound is an electrophilic aromatic substitution reaction. chegg.comwikipedia.org

Esterification and amidation reactions of the carboxylic acid group typically proceed through nucleophilic acyl substitution. The kinetics of these reactions can be influenced by the nature of the reactants and the catalysts used.

The DIBAL-H reduction of esters to aldehydes proceeds via a stable intermediate at low temperatures.

Palladium-catalyzed coupling reactions like the Suzuki and Sonogashira reactions have well-defined catalytic cycles. The Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. xisdxjxsu.asia The Sonogashira reaction's mechanism includes a palladium cycle and, in the traditional method, a copper cycle for the formation of a copper acetylide intermediate. wikipedia.org

The synthesis of coumarins from this compound and a substituted salicylaldehyde (B1680747) can proceed through a Perkin-like condensation.

The hydrolysis of tert-butyl 2-(3-bromophenyl)-2-cyanoacetate , a derivative of this compound, under acidic conditions follows first-order kinetics. vulcanchem.com The stability of α-bromophenylacetic acid itself has been studied, revealing that it can undergo decomposition via nucleophilic substitution, following first-order reaction kinetics in aqueous methanol. researchgate.net

A known synthetic route to this compound involves the Willgerodt-Kindler reaction , starting from 3-bromoacetophenone, sulfur, and morpholine, followed by hydrolysis. chemicalbook.com The mechanism of this reaction is complex and involves the formation of a thioamide intermediate.

Detailed Mechanistic Investigations of Bromination Reactions

The bromination of phenylacetic acid and its derivatives is a key transformation, and understanding its mechanism is crucial for controlling regioselectivity and efficiency. Studies on electrophilic aromatic bromination often employ N-bromosuccinimide (NBS) as the bromine source. Recent research has shown that the reactivity of NBS can be significantly enhanced through halogen bonding interactions with catalytic additives. nsf.gov

For instance, lactic acid and its derivatives have been identified as effective halogen bond acceptors. nsf.gov Computational and experimental results suggest that Lewis basic additives interact with NBS, increasing the electropositive character of the bromine atom. nsf.gov This "activation" of the bromine makes it more susceptible to electrophilic attack by the aromatic ring. The mechanism relies on a Lewis acid/base interaction rather than simple acid catalysis, as no clear linear trend between the pKa of Brønsted acid additives and reaction conversion has been established. nsf.gov This halogen-bonding-mediated pathway enhances the rate of regioselective aromatic bromination. nsf.gov

Kinetic Studies of Hydrolysis and Derivatization Processes

The kinetics of hydrolysis and other derivatization reactions of phenylacetic acid derivatives are critical for understanding their stability and reactivity. For example, the stability of α-bromophenylacetic acid, an isomer of this compound, was investigated in 50% aqueous methanol. researchgate.net The study confirmed that the compound undergoes decomposition via nucleophilic substitution, yielding α-hydroxyphenylacetic acid and α-methoxyphenylacetic acid. researchgate.net The application of linear and non-linear regression confirmed first-order reaction kinetics for this decomposition. researchgate.net

| Kinetic Model | Rate Constant (k) s⁻¹ |

|---|---|

| Linear Regression | 1.52 x 10⁻⁴ ± 2.76 x 10⁻⁵ |

| Non-linear Regression | 7.89 x 10⁻⁵ ± 5.02 x 10⁻⁶ |

Data sourced from: ResearchGate. researchgate.net

Enzymatic processes also play a role in the derivatization of these compounds. The lipase-catalyzed hydrolysis of biphenyl (B1667301) esters, which can be synthesized from this compound, has been studied to achieve chemoselective conversions. mdpi.com Different lipases exhibit varying degrees of activity and selectivity in hydrolyzing these ester derivatives. For the hydrolysis of a symmetric biphenyl diester to an unsymmetric mono-acid, lipases from Pseudomonas fluorescens (PFL) and Candida rugosa (CRL) showed significant conversion under specific conditions. mdpi.com

| Lipase Source | Conversion to Unsymmetric Product (%) |

|---|---|

| Pseudomonas fluorescens (PFL) | ~75% |

| Mucor miehei (MML) | ~60% |

| Rhizopus niveus (RNL) | ~50% |

| Candida rugosa (CRL) | ~80% |

Conditions: 48 h, 37 °C, pH 8.0, 40% DMSO. Conversion estimated from analytical LC-MS data. mdpi.com

Furthermore, the derivatization of 4-bromophenylacetic acid into esters has been optimized by studying the effect of solvents, with polar solvents found to accelerate the esterification reaction. escholarship.org

Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis is fundamental to modern organic synthesis, enabling challenging transformations like cross-coupling reactions. mdpi.com For this compound, the bromine atom on the phenyl ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. guidechem.commdpi.com This reaction forms a new carbon-carbon bond, typically creating biphenyl structures. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., this compound), inserting into the carbon-bromine bond. This oxidizes the palladium to a Pd(II) species. mdpi.com

Transmetalation : The organoboron compound (e.g., a phenylboronic acid) exchanges its organic group with the halide on the Pd(II) complex. This step is typically facilitated by a base. mdpi.com

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

This catalytic cycle has been successfully applied to couple this compound with various aryl boronic acids, often with high efficiency and under mild conditions. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. These principles are increasingly being applied to the synthesis and transformation of compounds like this compound.

Exploration of Bio-based Solvents (e.g., 2,2,5,5-Tetramethyloxolane, Cyrene)

A major focus of green chemistry is the replacement of toxic, petroleum-derived solvents with safer, renewable alternatives. core.ac.uk Solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are highly effective but are recognized as substances of very high concern due to their toxicity. rsc.orgmdpi.com

Cyrene, a bio-based dipolar aprotic solvent derived from cellulose (B213188), has emerged as a promising alternative. rsc.org It has been successfully used as a solvent in a variety of reactions, including the Suzuki-Miyaura cross-coupling of substrates like 4-bromotoluene, where it afforded yields comparable to those obtained in traditional solvents like DMF. rsc.org The use of such bio-based solvents is pivotal for advancing sustainable chemical manufacturing. acs.org Other bio-based solvents like isopropanol (B130326) have also been evaluated and optimized for reactions, balancing high yield with minimal environmental impact. acs.org

Development of More Sustainable Catalytic Systems

Developing sustainable catalytic systems involves creating catalysts that are non-toxic, recyclable, and can operate in environmentally benign solvents like water. For the Suzuki-Miyaura coupling of bromo-aryl acids, significant progress has been made.

One approach is the immobilization of metal catalysts on bio-sourced supports. For example, palladium nanoparticles have been supported on cellulose, a readily available biopolymer. mdpi.com A "dip catalyst" made from Pd(0)-loaded cellulose sheets was used for the cross-coupling of 4-bromophenylacetic acid with phenylboronic acid, achieving a 94% yield. mdpi.com These catalysts are easily separated from the reaction medium by simple filtration and can be reused without a significant loss of activity. mdpi.com

Another strategy is the design of water-soluble catalysts. A palladium complex with glycine, a common and inexpensive amino acid, serves as a highly efficient, air-stable, and water-soluble catalyst. rsc.org This system demonstrated excellent catalytic activity for the Suzuki-Miyaura coupling of this compound in neat water at room temperature, achieving yields up to 96%. rsc.org Similarly, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been developed that also shows high efficiency for these reactions in pure water. researchgate.net

Efficiency and Atom Economy in Synthetic Routes

Green chemistry emphasizes the design of processes that maximize the incorporation of all materials used in the process into the final product. beilstein-journals.org Key metrics for evaluating this are Atom Economy (AE) and the Environmental Factor (E-factor), which measures the amount of waste produced per unit of product. beilstein-journals.org

Furthermore, electrosynthesis, which uses electrons as "reagents," offers an inherently green approach. By replacing stoichiometric chemical redox agents, many of which are toxic and generate hazardous by-products, electrosynthesis can dramatically improve atom economy and simplify purification processes. rsc.org This method provides fine control over reactions and is compatible with green solvents, representing a frontier in sustainable chemical production. rsc.org

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy

The FT-IR spectrum of 3-Bromophenylacetic acid exhibits a number of characteristic absorption bands that correspond to the various vibrational modes of the molecule. researchgate.net Experimental FT-IR data, often recorded with samples in a KBr pellet, show prominent peaks that can be assigned to specific functional groups. researchgate.net For instance, the spectrum is characterized by vibrations of the carboxylic acid group, including the O-H and C=O stretching modes, as well as vibrations associated with the substituted benzene (B151609) ring. niscpr.res.inutdallas.edu Theoretical calculations, often employing Density Functional Theory (DFT) methods, are used to simulate the vibrational spectrum and aid in the assignment of these experimental bands. researchgate.netniscpr.res.in

A detailed assignment of the observed FT-IR frequencies is provided in the table below. The assignments are based on a combination of experimental data and theoretical calculations, including Potential Energy Distribution (PED) analysis. niscpr.res.in

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | O-H stretch of the carboxylic acid |

| ~1700 | C=O stretch of the carboxylic acid |

| Various | C-H and C-C vibrations of the phenyl ring |

| Various | C-Br stretching and bending vibrations |

Note: The exact wavenumbers can vary slightly depending on the experimental conditions and the theoretical model used.

Complementing the FT-IR data, FT-Raman spectroscopy provides further information on the vibrational modes of this compound. nih.gov The FT-Raman spectrum is particularly useful for observing vibrations that are weak or absent in the FT-IR spectrum, such as certain vibrations of the phenyl ring. iastate.edu The combination of both FT-IR and FT-Raman spectroscopy allows for a more complete and unambiguous assignment of the fundamental vibrational modes of the molecule. researchgate.netresearchgate.net

The table below presents key FT-Raman spectral data and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Assignment |

| Various | Phenyl ring C-C stretching modes |

| Various | C-H in-plane and out-of-plane bending modes |

| Various | CH₂ group vibrations |

Note: The specific wavenumbers and their assignments are determined through detailed spectral analysis and theoretical modeling.

To ensure accurate assignment of the experimental vibrational spectra, theoretical calculations are often performed. nih.gov DFT calculations, for example at the B3LYP/6-311++G** level, are used to compute the harmonic vibrational frequencies. researchgate.netniscpr.res.in These calculated frequencies are typically scaled by a factor (e.g., 0.96) to better match the experimental wavenumbers, compensating for theoretical approximations and the effects of the solid-state environment in the experimental measurements. researchgate.netniscpr.res.in The Potential Energy Distribution (PED) is also calculated to provide a quantitative measure of the contribution of different internal coordinates to each normal mode, leading to a more detailed and reliable assignment of the vibrational bands. niscpr.res.in The good agreement often observed between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra confirms the validity of the structural and vibrational analysis. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound provides information on the different types of protons present in the molecule. chemscene.com The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). rsc.org In a typical spectrum recorded in a solvent like deuterochloroform (CDCl₃), distinct signals are observed for the carboxylic acid proton, the aromatic protons, and the methylene (B1212753) (-CH₂-) protons. rsc.orgrsc.org The carboxylic acid proton usually appears as a broad singlet at a high chemical shift value, often above 10 ppm. rsc.org The protons on the benzene ring appear as a complex multiplet in the aromatic region (typically 7-8 ppm), with their specific shifts and splitting patterns determined by their position relative to the bromine atom and the acetic acid group. rsc.orgrsc.org The methylene protons adjacent to the carboxylic acid group typically appear as a singlet around 3.6 ppm. rsc.org

The following table summarizes the typical ¹H NMR chemical shifts for this compound. rsc.orgrsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | >10 | broad singlet |

| Aromatic (Ar-H) | ~7.18-7.44 | multiplet |

| Methylene (-CH₂-) | ~3.61 | singlet |

Note: Chemical shifts can be influenced by the solvent used. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. rsc.org The chemical shifts of the carbon atoms are also reported in ppm relative to TMS and cover a much wider range than proton chemical shifts. oregonstate.edu The spectrum shows distinct signals for the carbonyl carbon of the carboxylic acid group, the carbons of the phenyl ring, and the methylene carbon. The carbonyl carbon is typically found at the downfield end of the spectrum, often in the range of 177-178 ppm. rsc.orgrsc.org The aromatic carbons appear in the region of approximately 122-135 ppm, with the carbon atom attached to the bromine atom showing a characteristic shift. rsc.orgrsc.org The methylene carbon signal is observed further upfield, typically around 40-41 ppm. rsc.orgrsc.org The specific chemical shifts of the aromatic carbons can be influenced by the electronic effects of the bromine and acetic acid substituents. oregonstate.edu

A summary of the ¹³C NMR chemical shifts for this compound is provided in the table below. rsc.orgrsc.org

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~177-178 |

| Aromatic (C-Br) | ~122 |

| Aromatic (other Ar-C) | ~127-135 |

| Methylene (-CH₂-) | ~40-41 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. rsc.orgcarlroth.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a molecule's elemental formula. nih.gov Unlike low-resolution MS, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobaric compounds). For this compound (C₈H₇BrO₂), HRMS would be able to confirm its elemental composition by measuring its mass with high precision, distinguishing it from other potential formulas that might have a similar integer mass.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, and often thermally fragile, molecules. researchgate.netillinois.edu It generates ions directly from a solution, making it highly compatible with liquid chromatography. researchgate.net In ESI-MS, a sample solution is sprayed through a charged capillary, creating charged droplets from which gas-phase ions are produced after solvent evaporation. nih.gov

For this compound, which contains a polar carboxylic acid group, ESI is an effective ionization method. Typically, analysis is performed in the negative ion mode, where the carboxylic acid is deprotonated to form the [M-H]⁻ carboxylate ion. illinois.edu A study utilizing liquid chromatography coupled with negative-ion electrospray ionization mass spectrometry (LC/NI-ESI-MS) successfully detected bromophenylacetic acid. researchgate.net

Table 2: ESI-MS Data for Bromophenylacetic Acid

| Compound | Ionization Mode | Detected Ion | Reference |

|---|---|---|---|

| Bromophenylacetic acid | Negative Ion ESI | [M-H]⁻ | researchgate.net |

Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org CE separates ions based on their size, charge, and mobility in an electric field, making it an ideal orthogonal technique to liquid chromatography. youtube.com

This technique is particularly useful for analyzing complex mixtures and identifying trace components, such as degradation products. wikipedia.org If this compound were to undergo degradation (e.g., through oxidation or photolysis), CE-MS could be employed to separate the parent compound from its various degradation products. The high resolving power of CE would separate the components, and the mass spectrometer would then provide the molecular weight of each separated species, aiding in their identification. mdpi.com The coupling is most often achieved via an ESI interface. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample. wikipedia.org This technique is primarily used to study molecules containing chromophores, which are parts of a molecule that absorb light. wikipedia.org In organic molecules, these are typically π-systems, such as those found in aromatic rings and double or triple bonds.

The this compound molecule contains a substituted benzene ring, which acts as a chromophore. The absorption of UV light excites electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions). A UV-Vis spectrum of this compound would display characteristic absorption bands in the ultraviolet region, which can be used for quantitative analysis and to gain information about the electronic structure of the molecule. wikipedia.org The position and intensity of these absorption bands can be influenced by the solvent and the substituents on the aromatic ring.

Electronic Properties and UV-Vis Spectra

The electronic properties of this compound (3BPAA) have been investigated using UV-Visible spectroscopy and further elucidated by computational methods. researchgate.net The experimental UV-Vis spectrum, recorded in the range of 200–400 nm, provides information about the electronic transitions within the molecule. researchgate.net Theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), have been employed to simulate the UV-Vis spectrum and analyze the electronic transitions. researchgate.net These calculations are often performed using the B3LYP method with a 6-311++G(d,p) basis set. researchgate.netresearchgate.net

Investigation of Electronic Transitions and Energy Band Gaps

The analysis of the UV-Vis spectrum, in conjunction with computational studies, allows for the identification of electronic transitions and the determination of the energy band gap. For 3BPAA, the energy band gap has been calculated to be 4.4437 eV. researchgate.netresearchgate.net This value is derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter as it reflects the chemical reactivity of the molecule; a smaller gap generally corresponds to higher reactivity. mdpi.com

Quantum Chemical Computations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of this compound.

Geometry Optimization and Structural Features

The molecular structure of 3BPAA has been optimized using DFT calculations, typically at the B3LYP/6-311++G(d,p) level of theory. researchgate.netresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. youtube.com The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. researchgate.net

Molecular Electrostatic Potential (MEP) and HOMO-LUMO Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the reactive sites of a molecule. The MEP for 3BPAA has been plotted to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. chemistryviews.org For 3BPAA, the HOMO and LUMO energies have been calculated, and the resulting energy gap provides insights into the molecule's stability and reactivity. researchgate.net Analysis of the HOMO and LUMO compositions reveals that charge transfer occurs within the molecule. researchgate.net

Frontier Molecular Orbital (FMO) and Fukui Function Calculations

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. uchile.cl Fukui functions are local reactivity descriptors derived from FMO theory that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. uchile.clniscpr.res.in Calculations of Fukui functions for 3BPAA have indicated that the compound is a chemically soft material. researchgate.net

Non-Linear Optical (NLO) Properties and Hyperpolarizability

The non-linear optical (NLO) properties of this compound have been investigated through computational methods. researchgate.net These properties are determined by the molecule's response to an applied electric field and are quantified by parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net Studies have reported that 3BPAA exhibits a significant hyperpolarizability value, suggesting it has good NLO activity. researchgate.net The calculated hyperpolarizability of 3BPAA has been found to be greater than that of urea, a standard reference material for NLO properties. researchgate.net

Table 1: Calculated Quantum Chemical Properties of this compound

| Property | Value | Method/Basis Set |

|---|---|---|

| Energy Band Gap | 4.4437 eV | B3LYP/6-311++G(d,p) researchgate.netresearchgate.net |

| Hyperpolarizability (β) | > Urea | B3LYP/6-311++G(d,p) researchgate.net |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Thermodynamic Functions and Correlations

The thermodynamic properties of this compound (3-BPAA) have been investigated using quantum chemical computations. These calculations provide insights into the chemical reactivity and stability of the molecule. Key thermodynamic parameters such as heat capacity (C), entropy (S), and enthalpy (H) have been determined and their correlation with temperature has been studied. researchgate.netresearchgate.net

Computational studies, specifically using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level, have been instrumental in elucidating these properties. researchgate.netresearchgate.net The relationship between these thermodynamic functions and temperature provides a deeper understanding of the molecule's behavior under varying thermal conditions. researchgate.net

Interactive Data Table: Thermodynamic Properties of this compound

| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |

| 100 | 2.59 | 20.13 | 79.16 |

| 200 | 5.33 | 31.83 | 94.63 |

| 298.15 | 8.94 | 43.18 | 108.99 |

| 300 | 9.02 | 43.43 | 109.26 |

| 400 | 13.82 | 53.68 | 123.64 |

| 500 | 19.64 | 61.76 | 136.78 |

| 600 | 26.17 | 67.96 | 148.65 |

| 700 | 33.24 | 72.76 | 159.41 |

Note: The data presented here is based on computational analysis and provides a theoretical framework for understanding the thermodynamic behavior of this compound.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Maps

Wave function analysis of this compound has been performed to generate Electron Localization Function (ELF) and Localized Orbital Locator (LOL) maps. researchgate.net These are powerful tools in quantum chemistry for visualizing and understanding chemical bonding. cdnsciencepub.com

The ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron. pku.edu.cn High ELF values, typically close to 1, indicate regions of high electron localization, such as covalent bonds and lone pairs. jussieu.fr Conversely, low ELF values are found in regions between electron shells. jussieu.fr

The Localized Orbital Locator (LOL), based on the kinetic-energy density, offers a complementary perspective on chemical bonding. cdnsciencepub.com It helps in identifying regions of localized orbitals, providing insights into the spatial arrangement of electrons. cdnsciencepub.com For this compound, these surface analyses have been plotted using a wave function analyzer, contributing to a detailed picture of its electronic structure. researchgate.net

Biological and Biomedical Research Applications

Enzyme Inhibition Studies

Inhibition of Penicillin Biosynthetic Enzymes

Research has demonstrated that 3-Bromophenylacetic acid is an inhibitor of key enzymes involved in the biosynthesis of penicillin. oup.comnih.gov Studies on Penicillium chrysogenum have shown that the presence of halogen atoms, such as bromine or chlorine, at the 3rd or 4th position of phenylacetic acid (PAA) results in strong inhibition of two critical enzymes in the penicillin production pathway: isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase (AT). nih.gov

The substitution of a hydrogen atom on the phenyl ring with other groups, such as hydroxyl, methyl, or methoxy, did not produce any inhibitory effect on these enzymes. nih.gov Fluorine substitutions at certain positions led to a lesser degree of inhibition compared to chlorine and bromine. nih.gov This highlights the significance of the type and position of the halogen substituent on the phenylacetic acid structure for its inhibitory activity against penicillin biosynthetic enzymes. nih.gov

Table 1: Effect of Phenylacetic Acid Analogs on Penicillin Biosynthetic Enzymes

| Compound | Substituent Position | Effect on IPNS & AT Activity |

|---|---|---|

| Phenylacetic acid (PAA) | None | No effect |

| Hydroxyphenylacetic acid | - | No effect |

| Methylphenylacetic acid | - | No effect |

| Methoxyphenylacetic acid | - | No effect |

| This compound | 3-Bromo | Strong inhibition |

| 4-Bromophenylacetic acid | 4-Bromo | Strong inhibition |

| 3-Chlorophenylacetic acid | 3-Chloro | Strong inhibition |

| 4-Chlorophenylacetic acid | 4-Chloro | Strong inhibition |

| Fluorophenylacetic acid | Various | Lesser inhibition |

Data sourced from Martínez-Blanco et al. (1994). nih.gov

Mechanism of Enzyme Inhibition

The specific kinetic mechanism by which this compound inhibits isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase (AT) is not extensively detailed in the available literature. However, understanding the function of these enzymes provides context for potential inhibitory action.

Isopenicillin N Synthase (IPNS): This non-heme iron-dependent enzyme catalyzes the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form isopenicillin N, the precursor to all penicillin and cephalosporin antibiotics. wikipedia.orgnews-medical.net The reaction involves binding the substrate to the iron center, followed by the use of molecular oxygen to facilitate the formation of the characteristic β-lactam and thiazolidine rings. nih.gov

Acyl-CoA:6-APA acyltransferase (AT): This enzyme is responsible for the final step in the biosynthesis of penicillins like penicillin G. It exchanges the L-α-aminoadipyl side chain of isopenicillin N for a different acyl group, such as the phenylacetyl group from phenylacetyl-CoA. nih.govresearchgate.net

Inhibition could occur through several general mechanisms, such as competitive inhibition, where the inhibitor competes with the natural substrate for the enzyme's active site, or non-competitive inhibition, where it binds to a different site, altering the enzyme's conformation and reducing its catalytic efficiency.

Inhibition of L-Glucuronate Reductase

There is no significant scientific literature available that specifically documents the inhibitory effects of this compound on the enzyme L-Glucuronate Reductase.

Pharmacological and Therapeutic Potential

Anti-inflammatory Activities of Structural Analogues

While research on the specific anti-inflammatory activity of this compound is limited, studies on structurally related compounds, particularly arylpropionic acid derivatives, indicate a potential for this class of molecules to exhibit anti-inflammatory properties. Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory mechanisms of these analogues often involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.

Antimicrobial Activities of Structural Analogues

Structural analogues of this compound have demonstrated notable antimicrobial properties. For instance, para-bromophenoxyacetic acid, a related compound, has shown potent activity against a variety of microorganisms, including both bacteria and fungi. propulsiontechjournal.compropulsiontechjournal.com The presence of the bromo group is suggested to enhance its effectiveness, leading to significant zones of inhibition against pathogens. propulsiontechjournal.compropulsiontechjournal.com

Potential mechanisms for the antimicrobial action of these analogues include the disruption of microbial cell membranes, interference with cell wall synthesis, or the inhibition of protein and nucleic acid synthesis. propulsiontechjournal.com

Table 2: Microorganisms Inhibited by the Structural Analogue para-Bromophenoxyacetic acid

| Type | Species |

|---|---|

| Bacteria | Bacillus subtilis |

| Bacteria | Enterobacter sp. |

| Bacteria | Escherichia coli |

| Bacteria | Klebsiella pneumoniae |

| Fungi | Candida albicans |

| Fungi | Trichoderma sp. |

Data sourced from Jayanthi et al. (2023). propulsiontechjournal.compropulsiontechjournal.com

Advancements in Biomedical Research: A Chemical Focus on this compound

The multifaceted compound this compound is emerging as a significant molecule in biomedical research. With its unique chemical structure, it serves as a versatile precursor for a variety of biologically active molecules and as a tool in biochemical studies. This article delves into the specific applications of this compound and its derivatives in biological and biomedical research, focusing on its role in the development of potential therapeutics, its interactions with biological targets, and its utility as a biochemical reagent.

The inherent reactivity and structural characteristics of this compound make it a valuable scaffold in medicinal chemistry and a useful tool for studying biological systems.

Potential in Neurological Disorder Treatments for Structural Analogues

While direct applications of this compound in neurological disorder treatments are not extensively documented, the broader class of phenylacetic acid derivatives and related compounds has shown potential in this area. For instance, peptide analogues are being investigated for their neuroprotective properties in models of Alzheimer's disease. These studies often focus on reducing neuroinflammation and amyloid-beta plaque load. The exploration of small molecules, including derivatives of phenylacetic acid, is a key area of research for identifying new therapeutic agents for neurodegenerative diseases.

Cytotoxic Activities of Derivatives (e.g., Piperazinone Derivatives)

Derivatives of this compound have been a focal point in the search for novel anticancer agents due to their cytotoxic activities. While specific research on piperazinone derivatives of this compound is limited in the public domain, the broader class of piperazine-containing compounds has demonstrated significant biological activities.

Piperazine and its derivatives are common structural motifs in a wide array of pharmaceuticals, including those with antitumor properties. For example, studies on piperazine-quinoline derivatives have been conducted to evaluate their cytotoxic effects on cancer cell lines. This research highlights the potential of incorporating the this compound moiety into such heterocyclic systems to develop new compounds with enhanced cytotoxic profiles. The bromine atom, in particular, can influence the lipophilicity and electronic properties of the molecule, potentially leading to improved interactions with biological targets and increased cytotoxicity.

One study on 2-phenylaminophenylacetic acid derivatives identified a brominated compound as the most cytotoxic among the tested series, underscoring the potential impact of bromine substitution on the cytotoxic activity of this class of compounds.

Role as Precursor for Pharmaceutical Compounds

This compound is a well-established intermediate in the synthesis of various pharmaceutical compounds. lookchem.comguidechem.com Its utility stems from its unique chemical structure, which allows for diverse chemical modifications. It has been utilized in the production of notable drugs such as penicillin and diazepam. guidechem.com The presence of the bromine atom and the carboxylic acid functional group provides reactive sites for further chemical transformations, making it a versatile building block in organic synthesis for the pharmaceutical industry. lookchem.comguidechem.com

Interactions with Biological Targets

Understanding how this compound and its derivatives interact with biological macromolecules is crucial for designing new and effective therapeutic agents.

Molecular Docking Studies with Enzymes and Receptors

Molecular docking studies are instrumental in predicting the binding affinities and modes of interaction between small molecules and biological targets like enzymes and receptors. While specific docking studies for this compound are not widely published, research on analogous compounds provides valuable insights.

A notable study investigated the molecular docking of 3-bromopyruvate (3-BP), a structurally related compound, with key metabolic enzymes. plos.org This research demonstrated that 3-BP and its derivatives could effectively bind to the active sites of these enzymes, suggesting a potential mechanism for their observed biological activities. plos.org Such in silico studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 1: Molecular Docking Parameters of 3-Bromopyruvate and its Derivatives with Target Enzymes

| Ligand | Target Enzyme | Geometric Shape Complementarity Score | Approximate Interface Area (Ų) | Predicted Binding Energy (kcal/mol) |

| 3-Bromopyruvate (3-BP) | Hexokinase 2 (HK 2) | 4582 | 489.6 | -5.78 |

| 3-Bromopyruvate (3-BP) | GAPDH | 4210 | 450.1 | -6.12 |

| Dibromopyruvate (DBPA) | Hexokinase 2 (HK 2) | 4930 | 527.4 | -6.01 |

| Dibromopyruvate (DBPA) | GAPDH | 4678 | 499.8 | -6.45 |

Data adapted from a study on 3-bromopyruvate and its derivatives. plos.org

Influence of Bromine Substitution on Target Interaction

The presence and position of a bromine atom on a phenyl ring can significantly influence a molecule's biological activity. The bromine atom can affect the compound's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can impact its interaction with biological targets.

In a study of 2-phenylaminophenylacetic acid derivatives, the most lipophilic and brominated compound was identified as the most cytotoxic. This suggests that the bromine atom contributes significantly to the molecule's biological activity, potentially by enhancing its ability to cross cell membranes or by forming specific interactions within the target's binding site. The position of the bromine atom is also critical, as the electronic and steric effects can vary between ortho, meta, and para substitutions, leading to different biological outcomes.

Biochemical Reagent Applications

Beyond its role in drug discovery, this compound also serves as a valuable biochemical reagent. medchemexpress.com It is used in life science research as a starting material for the synthesis of other organic compounds and as a tool for studying enzyme mechanisms. lookchem.commedchemexpress.com For instance, it has been shown to inhibit penicillin biosynthetic enzymes, which is relevant to both understanding antibiotic resistance and potentially developing new antibacterial agents. lookchem.compharmaffiliates.com Its anti-oxidative properties also make it a subject of interest in studies related to oxidative stress. lookchem.compharmaffiliates.com

Biochemical Reagent Applications

Use as a Biological Material in Life Science Research

This compound is classified as a biochemical reagent and is utilized as a biological material or organic compound in life science research. lookchem.commedchemexpress.com Its structural properties make it a valuable building block in organic synthesis. guidechem.com Researchers employ it as a starting material for the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals. guidechem.comguidechem.com The presence of the bromine atom and the carboxylic acid functional group allows for a range of chemical modifications, making it a versatile precursor in the development of new biologically active compounds. guidechem.com

Application as a Probe or Inhibitor in Enzymatic Assays

This compound has been identified as an inhibitor of certain enzymes. Specifically, it has been demonstrated to inhibit penicillin biosynthetic enzymes. lookchem.comchemicalbook.compharmaffiliates.com This inhibitory action makes it a useful tool in studying the mechanisms of penicillin biosynthesis and in the pharmaceutical industry for potentially regulating penicillin production. lookchem.com Its ability to interact with and modulate the activity of enzymes highlights its utility in enzymatic assays as a probe to investigate enzyme function and structure.

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Modifications on Biological Activity

The biological activity of molecules derived from this compound is significantly influenced by modifications to its structure. The bromine atom, an electron-withdrawing group, plays a crucial role in the observed activity of its derivatives.

In a study focusing on novel quinazoline-based derivatives as potential inhibitors of Aurora A kinase, a key enzyme in cell division, the impact of substituents on the phenyl ring was investigated. The synthesized compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e), which incorporates the 3-bromophenyl moiety, was identified as the most potent inhibitor among the tested series. mdpi.com This finding underscores the positive contribution of the bromine substituent at the meta-position to the inhibitory activity against this specific enzyme. The research suggests that halogen substitutions on the terminal phenyl ring are critical for enhancing the biological effect. mdpi.com

Table 1: Aurora A Kinase Inhibition by Quinazoline Derivatives

| Compound ID | Terminal Phenyl Ring Substitution | Quinazoline Core Substitution | % Inhibition at 10 µM |

|---|---|---|---|

| 6a | Unsubstituted | H | Lower Activity |

| 6b | 3-Bromo | H | Higher Activity |

| 6d | Unsubstituted | 8-Fluoro | Lower Activity |

| 6e | 3-Bromo | 8-Fluoro | Most Potent |

Data synthesized from a study on Aurora A kinase inhibitors. mdpi.com

Comparative Analysis with Non-brominated Analogues

Comparative studies analyzing this compound derivatives against their non-brominated counterparts reveal the significant role of the bromine atom in modulating biological activity. The substitution of a hydrogen atom with a bromine atom alters the electronic and lipophilic properties of the molecule, which can lead to enhanced interactions with biological targets.

Industrial and Advanced Materials Applications

Precursor in Agrochemical Synthesis

3-Bromophenylacetic acid is recognized as a key intermediate in the synthesis of pesticides and plant growth hormones. guidechem.com Phenylacetic acid derivatives, more broadly, are utilized as intermediates in the agrochemical industry. google.com The molecular structure of this compound, featuring a reactive carboxylic acid group and a bromine-substituted phenyl ring, allows for diverse chemical modifications necessary to build more complex, biologically active molecules for agricultural use. While its role as a precursor is established, specific examples of commercial agrochemicals derived directly from this compound are not extensively detailed in publicly available scientific literature.

Intermediate in Advanced Materials Science

In the field of materials science, derivatives of bromophenylacetic acid are utilized as precursors for polymer synthesis. Specifically, α-Bromophenylacetic acid serves as a reactant in the preparation of Polymandelide, a type of polyester. researchgate.net In a documented synthesis, the reaction of α-Bromophenylacetic acid with triethylamine (B128534) resulted in the formation of Polymandelide with a 77% yield. researchgate.net

The resulting polymer was characterized to understand its material properties. Key findings from the research are summarized in the table below.

| Property | Finding | Source |

| Structure | The polymer's structure was confirmed through ¹H- and ¹³C-NMR and IR spectra. | researchgate.net |

| Molecular Weight | Determined by GPC and viscosity measurements, with n values (degree of polymerization) of 12–20. | researchgate.net |

| Crystallinity | X-ray powder diffraction analysis showed the product to be completely amorphous. | researchgate.net |

| Thermal Properties | Thermal decomposition was studied using Differential Scanning Calorimetry (DSC). | researchgate.net |

These findings demonstrate the role of bromophenylacetic acid derivatives in creating polymers with specific, well-characterized properties for advanced material applications.

Catalytic Applications

Based on available scientific literature, there is no significant evidence to suggest that this compound is used directly as a catalyst or as a primary ligand in chiral catalysis applications. Research in chiral Brønsted acid catalysis often focuses on more complex structures, such as BINOL phosphates and their derivatives, to create the necessary chiral environment for asymmetric synthesis. nih.gov

Analytical Applications

The structural similarity of bromophenylacetic acids to other chiral molecules has led to their investigation as model compounds, or analytes, in the development of chiral separation techniques. However, research into the suitability of α-Bromophenylacetic acid (BPAA) for this purpose has revealed significant limitations. researchgate.net

A key study found that α-Bromophenylacetic acid is unstable in a 50% aqueous methanol (B129727) solution, which is a common solvent system for such analyses. researchgate.net The compound was observed to degrade via nucleophilic substitution, yielding α-hydroxyphenylacetic acid (mandelic acid) and α-methoxyphenylacetic acid as primary degradation products. This instability and rapid degradation make it an unsuitable model analyte for reliable and reproducible chiral separation studies. researchgate.net

The instability of α-Bromophenylacetic acid was thoroughly investigated using Capillary Electrophoresis (CE), a high-resolution separation technique. researchgate.net The study successfully developed a CE method to separate the parent compound from its degradation products, allowing researchers to monitor the decomposition reaction. The optimized conditions for this chromatographic separation are detailed in the table below. researchgate.net

| Parameter | Condition | Source |

| Instrument | Capillary Electrophoresis (CE) System with UV Detection | researchgate.net |

| Capillary | 50 μm (i.d.) poly(vinyl alcohol)‐coated fused silica (B1680970) (30 cm/24.5 cm) | researchgate.net |

| Running Buffer | 60 mmol/L formate (B1220265) buffer (pH 3.0) | researchgate.net |

| Applied Voltage | -30 kV | researchgate.net |

| Detection | UV at 200 nm | researchgate.net |

This CE method was also coupled with mass spectrometric (MS) detection to confirm the identity of the degradation products. researchgate.net The study of its behavior under these chromatographic conditions was crucial in determining its lack of stability for analytical modeling purposes. researchgate.net

Stability Studies in Analytical Methods

The stability of an analyte within an analytical method is a critical parameter that ensures the reliability and accuracy of results. For this compound, this involves assessing its robustness under various conditions that it might encounter during sample preparation, storage, and analysis. The primary goal is to identify conditions that could lead to degradation and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from any potential degradation products.

Forced Degradation Studies

To understand the degradation pathways of this compound, forced degradation or stress studies are performed. These studies subject the compound to more severe conditions than it would typically encounter, including:

Acid and Base Hydrolysis: Testing with strong acids (like hydrochloric acid) and strong bases (like sodium hydroxide) at elevated temperatures to determine susceptibility to hydrolysis.

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, to assess oxidative stability.

Thermal Degradation: Subjecting the solid compound and solutions to high temperatures to evaluate thermal stability.

Photostability: Exposing the compound to light sources that emit both ultraviolet and visible light to determine its sensitivity to photodegradation.

The aim of these studies is to achieve a modest level of degradation, typically in the range of 5-20%. This allows for the detection and identification of degradation products, which is essential for developing a specific and stability-indicating analytical method.

Development of a Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. For this compound, this would typically involve the development of an HPLC method.

The development process includes:

Column Selection: Choosing an appropriate HPLC column (e.g., a C18 column) that provides good separation of the parent compound and its degradation products.

Mobile Phase Optimization: Selecting and optimizing the composition of the mobile phase (the solvent that carries the sample through the column) to achieve the best possible separation.

Detector Wavelength Selection: Identifying an optimal UV wavelength for the detection of this compound and its degradation products.

Method Validation: Once the method is developed, it must be validated according to established guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.

Research Findings

A hypothetical stability study for this compound would involve subjecting it to the stress conditions mentioned above and analyzing the resulting samples by a developed and validated HPLC method. The data from such a study would be presented in a table format to clearly summarize the findings.

Hypothetical Data Table from a Forced Degradation Study of this compound

Since specific experimental data is not available in the searched literature, the following table is a representative example of how results from a forced degradation study of this compound might be presented. This table is for illustrative purposes only and is not based on actual experimental results.

| Stress Condition | Conditions | Duration | Assay of this compound (%) | Number of Degradation Products | Major Degradation Product Peak Area (%) |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 hours | 92.5 | 2 | 4.8 |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | 12 hours | 88.1 | 3 | 7.2 |

| Oxidative Degradation | 3% H₂O₂ at 25 °C | 48 hours | 95.3 | 1 | 3.1 |

| Thermal Degradation | Solid state at 80 °C | 72 hours | 98.7 | 0 | N/A |

| Photolytic Degradation | Solid state, ICH compliant light exposure | 7 days | 96.2 | 1 | 2.5 |

This hypothetical data illustrates how different stress conditions could affect the stability of this compound, leading to varying degrees of degradation and the formation of different numbers of degradation products. The "Assay" column indicates the percentage of the original compound remaining, while the "Number of Degradation Products" and "Major Degradation Product Peak Area (%)" provide information about the complexity and extent of the degradation.

Future Research Directions and Challenges

Development of Novel Synthetic Pathways with Enhanced Selectivity

Current synthesis of 3-bromophenylacetic acid often involves multi-step processes starting from materials like 3'-bromoacetophenone (B146053). chemicalbook.com A significant future direction lies in the development of more efficient and selective synthetic routes. Researchers are expected to focus on methodologies that offer higher yields, milder reaction conditions, and greater functional group tolerance.

Key areas for development include:

Catalytic C-H Activation: Direct carboxylation of C-H bonds on bromobenzene (B47551) derivatives presents a more atom-economical approach, minimizing pre-functionalization steps.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to improved selectivity and safety, particularly for exothermic reactions.

Biocatalysis: Employing enzymes could provide unparalleled regio- and stereoselectivity, offering greener and more sustainable synthetic alternatives.

A challenge in this area is achieving meta-selectivity. The bromine atom on the phenyl ring directs incoming groups, and achieving specific substitution patterns without generating multiple isomers requires sophisticated catalyst design and precise control of reaction kinetics.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Catalytic C-H Activation | High atom economy, reduced waste | Achieving high regioselectivity, catalyst cost and stability |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup costs, potential for clogging |

Exploration of Undiscovered Biological Activities and Therapeutic Targets

This compound is known to have anti-oxidative properties and has been shown to inhibit penicillin biosynthetic enzymes. lookchem.compharmaffiliates.com However, its broader biological activity spectrum is largely uncharted. Future research will likely focus on screening this compound and its derivatives against a wide array of biological targets.

Promising avenues for exploration include:

Enzyme Inhibition: Beyond penicillin biosynthesis, its potential as an inhibitor for other enzyme classes, such as kinases or proteases involved in disease pathways, warrants investigation. lookchem.com

Antimicrobial Activity: Given its role in modifying antibiotic synthesis, its intrinsic antimicrobial or synergistic properties with existing antibiotics could be a fruitful area of study.

Neurological Activity: Phenylacetic acid derivatives are known to be active in the central nervous system. Investigating the neuropharmacological profile of this compound could reveal new therapeutic possibilities.

The primary challenge is the vastness of biological space. High-throughput screening (HTS) campaigns are resource-intensive. A more targeted approach, guided by computational predictions, may be necessary to identify the most promising therapeutic areas.

Advanced Computational Modeling for Drug Design and Material Science

Computational chemistry offers powerful tools to accelerate research while reducing costs. researchgate.netspringernature.com For this compound, advanced computational modeling can be pivotal in both drug design and the development of new materials.

In Drug Design:

Molecular Docking: Simulating the interaction of this compound derivatives with protein targets can predict binding affinities and guide the design of more potent inhibitors. researchgate.netddg-pharmfac.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound analogs with their biological activities, enabling the prediction of the properties of novel compounds. springernature.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target, offering a more detailed understanding of its mechanism of action. researchgate.net

In Material Science:

Density Functional Theory (DFT): DFT calculations can predict the electronic and structural properties of polymers or crystals incorporating the this compound moiety, aiding in the design of new functional materials.

Predictive Modeling: Computational tools can simulate material properties like conductivity, stability, and optical characteristics, guiding the synthesis of materials for applications in electronics or photonics. nrel.govoaepublish.com

A significant challenge is the accuracy of predictive models. Computational predictions must be iteratively refined and validated through experimental testing to ensure their reliability. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by analyzing complex datasets to identify patterns and make predictions. researchgate.netnih.govresearchgate.net The integration of these technologies offers substantial opportunities for advancing the study of this compound.

Future applications include:

Reaction Prediction and Optimization: ML models can be trained on vast reaction databases to predict the outcomes of novel synthetic routes for this compound and to suggest optimal reaction conditions. scitechdaily.com

De Novo Drug Design: AI algorithms can generate novel molecular structures based on the this compound scaffold, optimized for specific biological targets and desired physicochemical properties.

Property Prediction: Deep learning models can predict various properties, from biological activity to material characteristics, based solely on the chemical structure, accelerating the screening of virtual compound libraries. arxiv.org

The main challenge lies in the availability of high-quality, large-scale datasets specific to this compound and its derivatives, which are essential for training accurate and reliable AI/ML models. arxiv.org

Addressing Stability and Degradation Challenges in Research and Application

Understanding the stability and degradation pathways of this compound is crucial for its practical application in pharmaceuticals and materials. While basic storage conditions are established, a deeper understanding of its degradation under various environmental stressors is needed. lookchem.com

Future research should focus on:

Photostability Studies: Investigating the compound's stability upon exposure to light and identifying potential photodecomposition products.

Thermal Degradation Analysis: Characterizing its thermal stability and the mechanisms of decomposition at elevated temperatures.

Metabolic Stability: For pharmaceutical applications, understanding how the compound is metabolized in biological systems is essential to predict its in vivo behavior and potential toxicity.

The key challenge is the analytical complexity of identifying and quantifying degradation products, which are often present in low concentrations within complex matrices. This requires sensitive and sophisticated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS).

常见问题

Q. Why do NMR spectra of this compound derivatives occasionally show unexpected splitting patterns?

- Resolution : Dynamic rotational isomerism around the C–C bond between the phenyl and acetic acid groups causes peak splitting. Variable-temperature NMR (VT-NMR) at −40°C to 25°C resolves these into distinct conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.